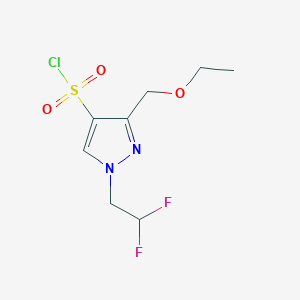
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, starting from 4-chlorobenzoic acid . The exact synthesis process for this specific compound is not detailed in the search results.Aplicaciones Científicas De Investigación
Spectroscopic Investigations
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide and its analogs have been utilized in spectroscopic studies to understand their conformation, absorption, and fluorescence properties. These compounds serve as model systems for natural coenzymes like NADH and NMNH, offering insights into their effective conjugation and conformational behaviors in solution. Spectroscopic techniques such as 1H NMR, UV/VIS absorption, and fluorescence spectroscopy have elucidated the structural dynamics of these molecules, revealing their potential in studying biological systems and their interactions (Fischer, Fleckenstein, & Hönes, 1988).
Synthetic Applications
The synthesis and chemical transformations of compounds related to this compound have broadened the scope of heterocyclic chemistry. These compounds are precursors to a variety of fused polyheterocyclic systems, demonstrating their versatility in synthesizing novel pyrido and thieno derivatives. The chemical strategies employed to create these structures highlight their importance in developing new materials with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Photocatalytic Degradation Studies
Research into the photocatalytic degradation of hazardous chemicals has utilized pyridine derivatives, including those similar to this compound. These studies focus on the elimination of toxic compounds from water through advanced photocatalytic processes. The findings contribute to environmental science by providing a method for the degradation of pollutants, thereby offering solutions for water purification and the mitigation of environmental hazards (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Anticonvulsant and Nootropic Activity
The structural analysis of anticonvulsant enaminones, including compounds with the 1,2-dihydropyridine core, has provided valuable information on their potential therapeutic applications. These studies not only shed light on the hydrogen bonding and molecular conformations but also suggest their utility in medicinal chemistry for designing drugs with anticonvulsant properties. Additionally, derivatives of 1,4-dihydropyridines have been explored for their nootropic (cognitive-enhancing) activity, further emphasizing the wide range of potential pharmacological applications of these compounds (Kubicki, Bassyouni, & Codding, 2000); (Valenta, Urban, Taimr, & Polívka, 1994).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-7-5-13(6-8-14)12-22-10-2-4-16(18(22)24)17(23)21-15-3-1-9-20-11-15/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHBDBYIKYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)

![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
